Elucidation of the Molecular Structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide
Elucidation of the Molecular Structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a putative synthesis pathway and predicted analytical data based on established chemical principles and spectral data from closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.
Molecular Structure and Properties
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine possesses a core pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a 4-fluorophenyl group at the 3-position, a methyl group on the nitrogen at the 1-position, and an amine group at the 5-position. The molecular formula is C₁₀H₁₀FN₃, and the IUPAC name is 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1].
Key Structural Features:
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Pyrazole Core: A planar, aromatic ring system that contributes to the molecule's overall stability and provides sites for hydrogen bonding and π-π stacking interactions.
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4-Fluorophenyl Group: The fluorine atom introduces polarity and can influence the molecule's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.
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N-Methyl Group: The methyl group on the pyrazole nitrogen confirms its isomeric form and can impact its solubility and steric interactions.
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5-Amine Group: This functional group provides a site for hydrogen bonding and can be a key pharmacophore for interacting with biological receptors.
The structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is visualized below.
Caption: Molecular structure of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process starting from readily available commercial reagents. This proposed pathway is based on established methodologies for the synthesis of substituted pyrazoles.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: A General Method
The following protocol is a generalized procedure based on the synthesis of structurally similar pyrazole derivatives.
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Step 1: Synthesis of 3-(4-Fluorophenyl)-3-oxopropanenitrile.
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2-(4-fluorophenyl)acetonitrile and an equimolar amount of ethyl acetate.
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Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
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After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.
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Step 2: Synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.
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Dissolve the crude 3-(4-fluorophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol or acetic acid.
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Add a slight excess of methylhydrazine to the solution.
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Stir the reaction mixture at room temperature or with gentle heating for several hours.
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.
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Spectroscopic Data and Structural Characterization
The following tables summarize the predicted spectroscopic data for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, based on the analysis of closely related compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | Multiplet | 2H | Aromatic (H₂', H₆') |
| ~7.1-7.3 | Multiplet | 2H | Aromatic (H₃', H₅') |
| ~5.8 | Singlet | 1H | Pyrazole (H₄) |
| ~4.5 | Broad Singlet | 2H | Amine (NH₂) |
| ~3.6 | Singlet | 3H | Methyl (N-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic (C₄') |
| ~150 | Pyrazole (C₅) |
| ~145 | Pyrazole (C₃) |
| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic (C₂', C₆') |
| ~128 | Aromatic (C₁') |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic (C₃', C₅') |
| ~95 | Pyrazole (C₄) |
| ~35 | Methyl (N-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (Methyl) |
| ~1620 | Strong | C=N stretch (Pyrazole ring) |
| ~1590 | Strong | C=C stretch (Aromatic ring) |
| ~1510 | Strong | C=C stretch (Aromatic ring) |
| ~1220 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 164 | [M - HCN]⁺ |
| 95 | [C₆H₄F]⁺ |
Potential Applications and Signaling Pathways
Derivatives of pyrazole are known to exhibit a wide range of biological activities and have applications in drug discovery and materials science. While the specific biological profile of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is yet to be fully elucidated, its structural motifs suggest potential interactions with various biological targets.
For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, a class of enzymes that play a crucial role in cellular signaling pathways. The general structure of this compound suggests it could potentially interact with signaling pathways involved in cell proliferation, inflammation, and other physiological processes. Further research is required to determine its specific biological activity and mechanism of action.
Caption: A hypothetical signaling pathway involving kinase inhibition.
Conclusion
This technical guide provides a foundational understanding of the structure, proposed synthesis, and predicted analytical characteristics of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. While direct experimental data remains to be published, the information compiled herein, based on established chemical principles and data from analogous compounds, offers valuable insights for researchers. Further experimental validation is necessary to confirm the proposed synthesis and definitively assign the spectroscopic data. The unique structural features of this compound suggest it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science.
